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molecular formula C7H5ClN2S B8332375 3-Chloro-5-(methylthio)isonicotinonitrile

3-Chloro-5-(methylthio)isonicotinonitrile

Cat. No. B8332375
M. Wt: 184.65 g/mol
InChI Key: MVNMSAMKFAZEAL-UHFFFAOYSA-N
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Patent
US08440666B2

Procedure details

To a solution of 3,5-dichloroisonicotinonitrile (346 mg, 2 mmol) in N,N-dimethylformamide (2 mL) was added sodium thiomethoxide (141 mg, 2 mmol) at 0° C. The mixture was stirred at room temperature for 4 hours. After completion of the reaction, the solution was concentrated under reduced pressure. To the resulting residue was added saturated aqueous sodium hydrogen carbonate and the mixture was extracted with ethyl acetate. The combined organic layer was separated, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1) to give the desired product (92 mg, 25% yield).
Quantity
346 mg
Type
reactant
Reaction Step One
Quantity
141 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[N:8][CH:7]=[C:6](Cl)[C:3]=1[C:4]#[N:5].[CH3:11][S-:12].[Na+]>CN(C)C=O>[Cl:1][C:2]1[CH:9]=[N:8][CH:7]=[C:6]([S:12][CH3:11])[C:3]=1[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
346 mg
Type
reactant
Smiles
ClC1=C(C#N)C(=CN=C1)Cl
Name
Quantity
141 mg
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting residue was added saturated aqueous sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C#N)C(=CN=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 92 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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